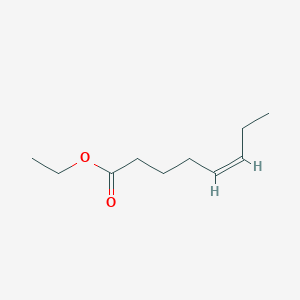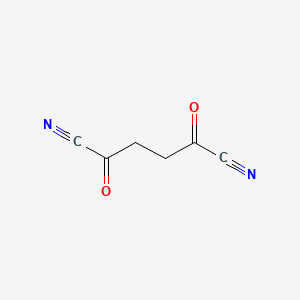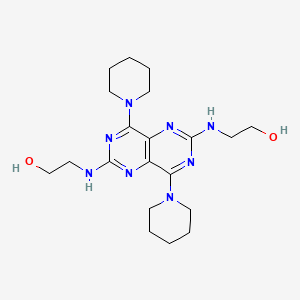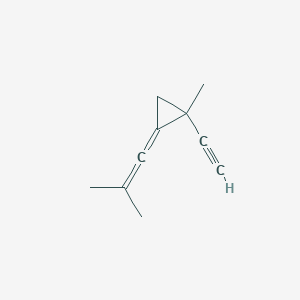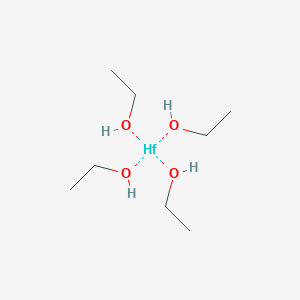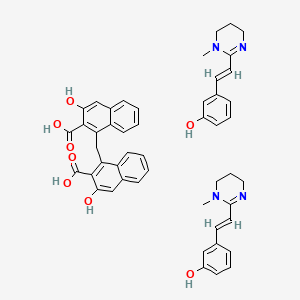
(E)-3-(2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)vinyl)phenol hemi(1,1'-methylenebis(3-hydroxy-2-naphthoate))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxantel pamoate is a tetrahydropyrimidine derivative that has been used primarily as an anthelmintic agent. It is particularly effective against Trichuris trichiura, a type of whipworm that infects the human gastrointestinal tract . The compound was discovered in the 1970s and has been used in both human and veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxantel pamoate involves the reaction of 3-(2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl)phenol with pamoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, oxantel pamoate is produced using high-performance liquid chromatography (HPLC) methods for quality control. The process involves the use of reversed-phase columns and specific mobile phases to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Oxantel pamoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Oxantel pamoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of tetrahydropyrimidine derivatives.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrantel: Another tetrahydropyrimidine derivative used as an anthelmintic agent.
Levamisole: An anthelmintic that also targets nicotinic acetylcholine receptors but has a different chemical structure.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic infections.
Uniqueness
Oxantel pamoate is unique in its high efficacy against Trichuris trichiura compared to other anthelmintics. Its ability to bind specifically to a novel subtype of nicotinic acetylcholine receptors in whipworms makes it particularly effective .
Properties
Molecular Formula |
C49H48N4O8 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
1-[(2-carboxy-3-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C23H16O6.2C13H16N2O/c24-18-9-12-5-1-3-7-14(12)16(20(18)22(26)27)11-17-15-8-4-2-6-13(15)10-19(25)21(17)23(28)29;2*1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*2,4-7,10,16H,3,8-9H2,1H3/b;2*7-6+ |
InChI Key |
WSYDAPQDBDVYIO-QEFJDTIGSA-N |
Isomeric SMILES |
CN1C(=NCCC1)/C=C/C2=CC(=CC=C2)O.CN1C(=NCCC1)/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C(C(=CC2=C1)O)C(=O)O)CC3=C(C(=CC4=CC=CC=C34)O)C(=O)O |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
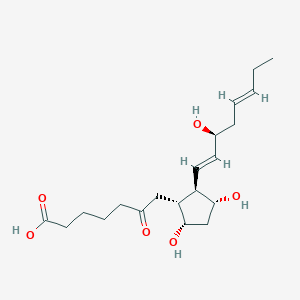

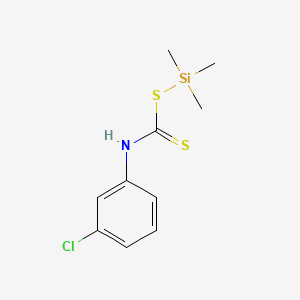
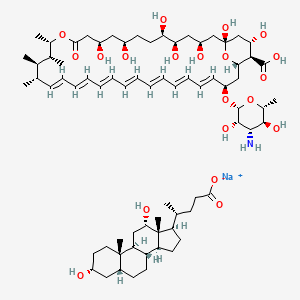
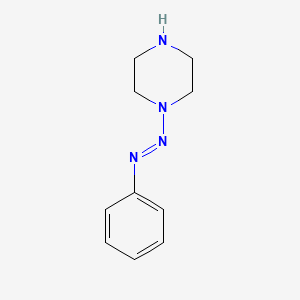
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
